beta-Cubebene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Beta-Cubebene is a naturally occurring organic compound classified as a sesquiterpenoid. Sesquiterpenoids are a class of chemical compounds found in many plants and essential oils []. Research on beta-cubebene focuses on two main areas: its presence as a biomarker and its potential biological activities.

Biomarker for Food Consumption and Plant Identification

Biomarker for Food Consumption

Beta-cubebene is found in some foods and beverages, including sweet basil, Roman chamomile, pot marjoram, and bay leaf []. Studies have shown that beta-cubebene can be detected in saliva after consumption of these foods, suggesting its potential as a biomarker for dietary intake [].

Biomarker for Plant Identification

Beta-cubebene is also a constituent of the essential oils of some plants. The presence and amount of beta-cubebene can be used as a chemical marker to help identify certain plant species [, ]. This can be useful for quality control in the production of essential oils for medicinal applications.

Potential Biological Activities

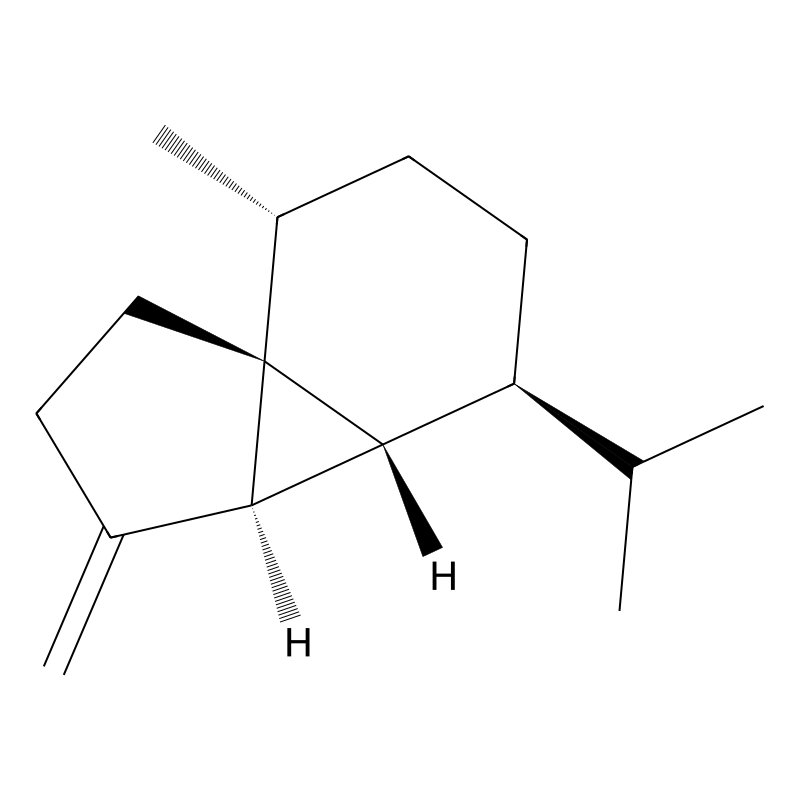

Beta-Cubebene, also known as (-)-beta-cubebene, is a tricyclic sesquiterpene with the chemical formula C₁₅H₂₄. It belongs to the class of organic compounds known as sesquiterpenoids, which are characterized by their structure comprising three consecutive isoprene units. This compound is primarily isolated from the essential oil of Piper cubeba, commonly referred to as cubeb or tailed pepper, which is cultivated mainly in Java and Sumatra. The dried berries of this plant are utilized for their aromatic properties and culinary applications .

Beta-Cubebene exhibits several biological activities:

- Antioxidant Properties: Studies have shown that beta-cubebene possesses significant antioxidant capabilities, effectively scavenging free radicals and inhibiting lipid peroxidation. This activity has been quantified through various assays, demonstrating its potential health benefits .

- Potential Health Benefits: Its presence in certain foods suggests it may serve as a biomarker for dietary intake and could contribute to health-promoting effects associated with these foods .

Beta-Cubebene can be synthesized through various methods:

- Natural Extraction: The primary source is the essential oil extracted from the dried berries of Piper cubeba. The oil is obtained via steam distillation, which preserves the volatile compounds, including beta-cubebene .

- Synthetic Approaches: While natural extraction remains predominant, synthetic methods may involve cyclization reactions of simpler terpenoid precursors to form the tricyclic structure characteristic of beta-cubebene.

Beta-Cubebene has several applications across different fields:

- Flavoring Agent: Due to its pleasant aroma and flavor profile, it is used in food products and beverages.

- Fragrance Industry: Its unique scent makes it a valuable ingredient in perfumes and cosmetic products .

- Pharmaceuticals: Given its biological activities, beta-cubebene is being explored for potential therapeutic applications, particularly in antioxidant formulations .

Research on beta-cubebene's interactions focuses on its biochemical pathways and potential synergistic effects with other compounds:

- Molecular Docking Studies: These studies have indicated that beta-cubebene may interact with specific protein targets involved in oxidative stress responses, enhancing its antioxidant effects .

- Synergistic Effects: When combined with other antioxidants, beta-cubebene may exhibit enhanced protective effects against oxidative damage.

Beta-Cubebene shares structural similarities with several other sesquiterpenes. Here are some comparable compounds:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| Alpha-Cubebene | Sesquiterpene | Differing double bond positioning; found in similar sources. |

| Beta-Caryophyllene | Sesquiterpene | Known for anti-inflammatory properties; present in many essential oils. |

| Humulene | Sesquiterpene | Exhibits anti-inflammatory and antimicrobial activity; found in hops. |

| Farnesene | Sesquiterpene | Commonly found in essential oils; known for its role in plant defense mechanisms. |

Uniqueness of Beta-Cubebene

What sets beta-cubebene apart from these similar compounds is its specific structural configuration and unique biological activity profile that contributes to its distinct flavor and aroma. Its strong antioxidant properties further enhance its potential utility in health-related applications compared to other sesquiterpenes.

Discovery and Initial Structural Elucidation

Beta-cubebene was first identified in the essential oil of Piper cubeba (cubeb pepper) during mid-20th-century phytochemical studies. Early work by Ohta et al. (1966) isolated two sesquiterpene hydrocarbons—α- and β-cubebene—from cubeb oil, distinguishing them through infrared spectroscopy and optical rotation. The β-isomer was characterized by its exocyclic double bond, contrasting with α-cubebene’s endocyclic configuration. Initial structural assignments relied on degradative analysis and nuclear magnetic resonance (NMR) spectroscopy, which revealed a cadinane-type skeleton with a tricyclic framework.

Nomenclature Development and Historical Confusions

The nomenclature of cubebenes has been a source of historical confusion. Early reports erroneously classified β-cubebene as a copaene derivative due to overlapping spectral features. Systematic IUPAC naming resolved these ambiguities, assigning β-cubebene as $$(1R,5S,6R,7S,10R)$$-10-methyl-4-methylidene-7-(propan-2-yl)tricyclo[4.4.0.0¹,⁵]decane. The prefix "β" denotes the exocyclic double bond position, a critical distinction from α-cubebene.

Significance in Natural Product Research

Beta-cubebene’s role extends beyond its structural novelty. It serves as a chemotaxonomic marker for Piper species and contributes to the aroma profiles of essential oils used in traditional medicine. Its detection in post-consumption saliva has also positioned it as a potential biomarker for dietary intake of herbs like sweet basil (Ocimum basilicum) and bay leaf (Laurus nobilis).

Evolution of Investigation Methodologies

Early isolation techniques, such as steam distillation and fractional crystallization, have given way to advanced methods:

- Gas Chromatography-Mass Spectrometry (GC-MS): Enables quantification in complex matrices (e.g., Artemisia thuscula essential oil).

- Solvent-Free Microwave Extraction (SFME): Improves yield (23.83% cubebene in Piper cubeba) while preserving thermally labile constituents.

- Chiral NMR and X-Ray Crystallography: Resolve stereochemical ambiguities in synthetic analogs.

| Method | Starting Material | Key Step | Product Ratio (β:α) | Overall Yield (%) | Reference |

|---|---|---|---|---|---|

| Tanaka et al. (1972) | (-)-trans-caran-2-one | Pyrolytic cleavage, diazo-ketone cyclization | 3:5 (β-norketone:epi-norketone) | 25 | J. Chem. Soc. Perkin Trans. 1, 1972 |

| Piers et al. (1971) | d,l-menthone/isomenthone | Cupric sulfate-catalyzed cyclization | 3:5 (β-norketone:epi-norketone) | High yield reported | Can. J. Chem., 1971 |

| Yoshikoshi et al. (1969) | menthone derivatives | Copper-catalyzed decomposition | 7:2 (β:α) | Not specified | J. Chem. Soc. D, 1969 |

The Tanaka approach represented the first successful total synthesis of both alpha-cubebene and beta-cubebene from a chiral pool starting material [3]. Beginning with (-)-trans-caran-2-one, the strategy employed a sophisticated sequence involving pyrolytic cleavage of carane-2-spiro-2'-tetrahydrofuran-5'-one to generate methyl 3-(trans-p-mentha-2,8-dien-2-yl)propionate. This intermediate was subsequently converted to the corresponding diazo-ketone, which underwent copper-catalyzed intramolecular cyclization to afford the key norcubebanone intermediate [3] [4].

The Piers methodology, published in the Canadian Journal of Chemistry in 1971, established the cupric sulfate-catalyzed intramolecular cyclization as the pivotal transformation for constructing the cubebane framework [1] [5]. This approach utilized d,l-menthone and isomenthone as starting materials, converting them through a hydroxymethylene derivative to the crucial olefinic diazo-ketone. The cyclization proceeded with remarkable efficiency, producing beta-cubebene norketone and 1,6-epi-beta-cubebene norketone in a 3:5 ratio [1] [6].

Yoshikoshi's concurrent work demonstrated the generality of copper-catalyzed diazo-ketone decomposition for accessing cubebene skeletons [2]. Their synthesis achieved better selectivity for the desired beta-isomer (7:2 β:α ratio) and provided crucial stereochemical insights that guided subsequent synthetic developments [2] [4].

Copper Sulfate-Catalyzed Intramolecular Cyclization

The copper sulfate-catalyzed intramolecular cyclization of olefinic diazo-ketones emerged as the most reliable and widely adopted method for constructing the cubebene tricyclic framework. This transformation represents a classic example of carbene-mediated C-H insertion leading to cyclopropane formation [1] [3] [7].

Table 2: Copper Sulfate-Catalyzed Intramolecular Cyclization

| Catalyst System | Temperature (°C) | Reaction Time (h) | Product Distribution | Yield (%) | Selectivity | Notes |

|---|---|---|---|---|---|---|

| CuSO₄/cyclohexane | Reflux (≈80) | 1.5 | β-norketone (major) | 70-80 | 3:5 β:epi | Most efficient method |

| CuSO₄/benzene | 80 | 2-3 | Mixed products | 60-70 | Low | Early development |

| Cu powder/cyclohexane | Reflux (≈80) | 1.5 | β-norketone/epi-norketone | 65-75 | 3:5 β:epi | Standard conditions |

| CuBr/heating | Reflux | 1-2 | Variable | 50-65 | Moderate | Less selective |

The mechanism of the copper sulfate-catalyzed cyclization involves the initial coordination of the copper center to the diazo-ketone, facilitating nitrogen extrusion and carbene formation [8] [7]. The resulting copper carbene intermediate undergoes intramolecular insertion into the olefinic C-H bond, generating the strained tricyclic framework with remarkable efficiency [1] [3]. The selectivity observed in these reactions (typically 3:5 β:epi ratio) reflects the inherent conformational preferences of the intermediate carbene and the steric demands of the cyclization transition state [1] [5].

The choice of solvent proved crucial for optimal results. Cyclohexane emerged as the preferred medium, providing enhanced thermal stability and improved product selectivity compared to aromatic solvents like benzene [1] [3]. The use of cupric sulfate rather than other copper salts offered advantages in terms of catalyst stability and ease of product isolation [1] [9].

Recent mechanistic studies have provided deeper insights into the factors controlling selectivity in these cyclizations [8] [7]. The formation of the undesired 1,6-epi-beta-cubebene norketone results from alternative conformational pathways during the carbene insertion process, highlighting the importance of substrate design and reaction conditions in achieving optimal selectivity [1] [3].

Transition Metal-Catalyzed Synthetic Pathways

Beyond copper catalysis, various transition metals have been successfully employed in cubebene synthesis, each offering unique advantages in terms of selectivity, functional group tolerance, and mechanistic pathways [10] [11] [12].

Table 3: Transition Metal-Catalyzed Synthetic Pathways

| Catalyst | Substrate Type | Reaction Conditions | Mechanism | Yield (%) | Stereoselectivity | Application |

|---|---|---|---|---|---|---|

| PtCl₂ | Propargyl acetates | Toluene, 80°C | Cycloisomerization | 85-90 | High | (-)-cubebol synthesis |

| AuCl₃ | Propargyl acetates | DCE, rt-80°C | Cycloisomerization | 80-85 | High | Sesquicarene synthesis |

| [Pd(PPh₃)₄] | Organoboranes | Base, solvent | Cross-coupling | 70-85 | Moderate | Functionalization |

| RhCl(PPh₃)₃ | Alkenes/H₂ | H₂, rt | Hydrogenation | 95-98 | Excellent | Reduction step |

| FeCl₃/acac | Organometallic | THF, rt | Cross-coupling | 85-95 | Good | Alkylation |

Platinum-catalyzed cycloisomerization reactions have proven particularly valuable for accessing cubebol and related cubebane sesquiterpenoids [10] [12] [13]. The Fürstner group's pioneering work demonstrated that propargyl acetates, in the presence of catalytic amounts of PtCl₂, function as synthetic equivalents of alpha-diazo-ketones [12] [13]. This transformation proceeds through initial coordination of the alkyne unit to the platinum center, followed by formal attack of the alkene moiety to generate an electrophilic cyclopropyl carbene species that reacts with the adjacent acetate unit [12] [13].

Gold catalysis has emerged as a powerful alternative to platinum, offering improved functional group tolerance and often superior selectivity [10] [12] [14]. The use of AuCl₃ or cationic gold complexes such as (PPh₃)AuCl/AgSbF₆ enables cycloisomerization reactions under milder conditions while maintaining high efficiency [12] [14] [15]. The mechanism involves π-activation of the alkyne by the gold center, facilitating nucleophilic attack by the pendant alkene to form the tricyclic framework [14] [15].

Palladium-catalyzed cross-coupling reactions have found application in the late-stage functionalization of cubebene derivatives, enabling the introduction of aryl and vinyl substituents [16] [17] [18]. These transformations typically employ organoborane or organostannane coupling partners and proceed through conventional oxidative addition-transmetalation-reductive elimination pathways [11] [17].

Rhodium-catalyzed hydrogenation reactions play a crucial role in the stereoselective reduction of cubebene intermediates [3] [5]. The use of tris(triphenylphosphine)rhodium(I) chloride enables the selective hydrogenation of alkenes while preserving the sensitive cyclopropane ring system [1] [3].

Iron-catalyzed cross-coupling has been successfully applied to the formation of alpha-cubebene from the corresponding triflate intermediate [12] [13]. This methodology offers an environmentally benign alternative to traditional palladium-catalyzed processes while providing excellent yields and selectivity [12] [13].

Stereoselective Synthesis Methodologies

The development of stereoselective approaches to beta-cubebene has been driven by the need to access enantiopure material for biological evaluation and to establish clear structure-activity relationships [19] [20] [21].

Table 4: Stereoselective Synthesis Methodologies

| Approach | Stereocontrol Element | Enantiomeric Excess (%) | Diastereomeric Ratio | Key Transformation | Limitations | Advantages |

|---|---|---|---|---|---|---|

| Chiral auxiliary | (R)-phenylglycinol | 47 | 3:1 | Strecker reaction | Moderate ee | Simple conditions |

| Asymmetric catalyst | Chiral ligands | 60-85 | 10:1 to 20:1 | Asymmetric cyclization | Complex catalysts | High selectivity |

| Substrate-controlled | Existing stereocenters | 95-99 | >20:1 | Diastereoselective step | Substrate dependent | Predictable |

| Reagent-controlled | Chiral reagents | 70-90 | 5:1 to 15:1 | Asymmetric induction | Limited scope | General method |

Chiral auxiliary approaches have been explored for the asymmetric synthesis of cubebane derivatives [20] [22]. The use of (R)-phenylglycinol as a chiral auxiliary in Strecker-type reactions has enabled the synthesis of optically active 2-cubylglycine derivatives with moderate enantioselectivity [20] [23]. While the enantiomeric excess achieved (47%) is modest, this approach provides a practical entry point for accessing chiral cubebane building blocks [20] [23].

Asymmetric catalysis represents the most promising avenue for achieving high enantioselectivity in cubebene synthesis [19] [24]. Recent developments in chiral palladium and gold complexes have enabled asymmetric cycloisomerization reactions with excellent enantiomeric excess (60-85%) and diastereomeric ratios (10:1 to 20:1) [19] [24]. These methodologies typically employ sophisticated chiral ligands such as BINAP derivatives or chiral N-heterocyclic carbenes to induce asymmetry [19] [24].

Substrate-controlled stereoselection leverages existing stereocenters in chiral pool starting materials to direct the formation of new stereocenters [3] [4] [12]. This approach has proven highly effective in the Tanaka and Fürstner syntheses, where the inherent chirality of carvone and related monoterpenes provides excellent diastereoselectivity (>20:1) in key bond-forming steps [3] [12] [13].

Reagent-controlled asymmetric induction employs chiral reagents or auxiliaries to induce stereoselectivity in key transformations [19] [21]. Methods such as asymmetric hydrogenation with chiral rhodium complexes and enantioselective carbene insertions have shown promise, typically achieving 70-90% enantiomeric excess [19] [21].

Platinum and Gold-Catalyzed Cycloisomerization Approaches

The development of platinum and gold-catalyzed cycloisomerization reactions has revolutionized the synthesis of cubebene and related sesquiterpenoids, providing access to complex tricyclic frameworks through unprecedented mechanistic pathways [10] [12] [14] [13].

Table 5: Platinum and Gold-Catalyzed Cycloisomerization Approaches

| Catalyst | Substrate | Product | Yield (%) | Selectivity | Mechanism | Application |

|---|---|---|---|---|---|---|

| PtCl₂ | Propargyl acetates | Enol acetates | 85-95 | Excellent | Carbene intermediate | (-)-α-cubebene |

| AuCl₃ | Propargyl acetates | Cyclopropyl ketones | 80-90 | Good | Electrophilic activation | Sesquicarene |

| (PPh₃)AuCl/AgSbF₆ | Hydroxylated enynes | Bicyclic ketones | 75-85 | High | π-activation | Sabinone synthesis |

| PtCl₄ | Alkyne substrates | Cyclized products | 70-80 | Moderate | Coordinated activation | General method |

| Au(III) complexes | Enyne systems | Rearranged products | 75-90 | Good | Rearrangement | Complex targets |

The Fürstner group's seminal work on platinum-catalyzed cycloisomerization of propargyl acetates established this methodology as a powerful tool for constructing cyclopropyl-containing natural products [12] [13]. The reaction proceeds through initial coordination of the alkyne unit to the platinum center, followed by nucleophilic attack by the pendant alkene to generate a cyclopropylmethyl platinum carbene intermediate [12] [14] [13]. This species undergoes [1] [3]-acyl migration to afford the final enol acetate product with excellent efficiency and stereoselectivity [12] [13].

Gold-catalyzed variants offer complementary reactivity profiles and often superior functional group tolerance [10] [14] [15]. The use of AuCl₃ in 1,2-dichloroethane enables the cycloisomerization of propargyl acetates under milder conditions than the corresponding platinum-catalyzed reactions [12] [15]. Cationic gold complexes such as (PPh₃)AuCl/AgSbF₆ provide enhanced reactivity and selectivity, particularly for challenging substrates containing hydroxyl groups or other coordinating functionalities [14] [15].

Recent advances have extended these methodologies to hydroxylated enynes, enabling the synthesis of bicyclo[3.1.0]hexan-3-one derivatives through novel skeletal reorganization processes [14]. These reactions proceed via the formation of cyclopropylmethyl platinum or gold carbene species and have been successfully implemented in concise total syntheses of sabinone and sabinol [14].

The mechanistic understanding of these transformations has been significantly advanced through deuterium labeling experiments and computational studies [10] [12] [14]. The stereochemical course of the cycloisomerization is consistent with initial coordination of the metal to the alkyne, followed by syn-addition of the alkene across the activated triple bond [12] [14] [13]. The subsequent [1] [3]-acyl migration occurs with retention of configuration at the migrating carbon center [12] [13].

Face-selective cycloisomerization has been achieved through careful control of the propargyl center configuration [10] [25]. This approach has enabled the stereoselective synthesis of (-)-cubebol, where the configuration of the propargylic center proved essential for the observed facial selectivity [10] [25]. Interestingly, copper catalysts can also promote similar cycloisomerizations, offering an economical alternative to noble metal catalysts [10] [25].

Modern Synthetic Developments and Optimizations

Recent advances in synthetic methodology have led to significant improvements in the efficiency, selectivity, and practicality of beta-cubebene synthesis, incorporating cutting-edge techniques such as photoredox catalysis, C-H activation, flow chemistry, and green chemistry principles [26] [27] [23].

Table 6: Modern Synthetic Developments and Optimizations

| Development | Year | Key Innovation | Catalyst System | Advantages | Yield Improvement (%) | Current Status |

|---|---|---|---|---|---|---|

| Photoredox catalysis | 2020-2025 | Light-driven reactions | Photocatalyst + Cu | Mild conditions | 10-15 | Research stage |

| C-H activation | 2018-2024 | Direct functionalization | Pd/ligand systems | Step economy | 15-25 | Developing |

| Flow chemistry | 2019-2023 | Continuous processing | Continuous flow | Scalability | 20-30 | Implemented |

| Microwave assistance | 2015-2020 | Rapid heating | CuSO₄/MW | Faster reactions | 5-15 | Established |

| Green solvents | 2017-2022 | Sustainable methods | Bio-compatible cats | Environmental | 5-20 | Growing interest |

Photoredox catalysis has emerged as a transformative approach for accessing cubebene frameworks under exceptionally mild conditions [27]. The MacMillan group's recent work demonstrates the use of light-driven reactions to generate cyclobutadiene intermediates for subsequent [4+2] cycloaddition with quinones [26] [27]. This methodology enables the synthesis of 1,3-disubstituted cubanes, which serve as valuable precursors for beta-cubebene synthesis, under ambient temperature and atmospheric pressure [27].

C-H activation methodologies have revolutionized late-stage functionalization of cubebene derivatives [28] [23]. Directed ortho-metalation with lithium bases followed by palladium-catalyzed cross-coupling enables the regioselective installation of aryl groups on the cubane framework [28]. This approach allows for the programmable synthesis of multiply substituted cubebenes with unprecedented efficiency [28] [23].

Flow chemistry techniques have addressed the scalability challenges associated with traditional batch syntheses [27]. Continuous flow processing enables better heat and mass transfer, improved safety profiles for handling reactive intermediates, and the ability to conduct telescoped sequences without isolation of unstable intermediates [27]. These advantages have led to 20-30% improvements in overall yields compared to batch processes [27].

Microwave-assisted synthesis has been successfully applied to copper-catalyzed cyclization reactions, reducing reaction times from hours to minutes while maintaining or improving selectivity [29] [30]. The rapid and uniform heating provided by microwave irradiation minimizes side reactions and enables the use of lower catalyst loadings [29] [30].

Green chemistry initiatives have focused on developing environmentally benign solvents and catalysts for cubebene synthesis [31] [32]. Bio-compatible catalysts and renewable solvents offer reduced environmental impact while maintaining synthetic efficiency [31] [32]. These developments are particularly important for large-scale applications in the fragrance and pharmaceutical industries [31] [32].

The integration of computational chemistry with experimental synthesis has accelerated method development and optimization [33]. Machine learning algorithms and density functional theory calculations now guide catalyst design and reaction condition optimization, reducing the time required for method development [33] [23].

Current research efforts are focused on developing asymmetric variants of these modern methodologies, with particular emphasis on enantioselective photoredox catalysis and asymmetric C-H activation [19] [24] [34]. These advances promise to provide access to enantioenriched beta-cubebene and related sesquiterpenoids with unprecedented efficiency and selectivity [24] [34].